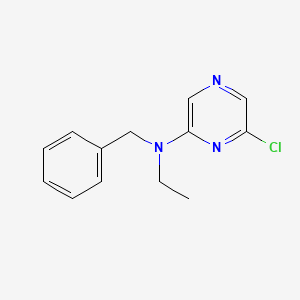

N-benzyl-6-chloro-N-ethylpyrazin-2-amine

Description

Properties

IUPAC Name |

N-benzyl-6-chloro-N-ethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c1-2-17(10-11-6-4-3-5-7-11)13-9-15-8-12(14)16-13/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVLRKVJMOTSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201238810 | |

| Record name | 6-Chloro-N-ethyl-N-(phenylmethyl)-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219967-62-0 | |

| Record name | 6-Chloro-N-ethyl-N-(phenylmethyl)-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-ethyl-N-(phenylmethyl)-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of N-benzyl-6-chloro-N-ethylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for the synthesis and characterization of the novel pyrazine derivative, N-benzyl-6-chloro-N-ethylpyrazin-2-amine. Pyrazine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document outlines a robust synthetic strategy leveraging nucleophilic aromatic substitution (SNAr), details a step-by-step experimental protocol, and establishes a full characterization workflow. The causality behind experimental choices is explained, providing a self-validating system for researchers aiming to synthesize and evaluate this and similar compounds.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement.[6] This unique structure imparts a specific electronic profile, making it an attractive core for the development of therapeutic agents.[4] The pyrazine ring is a key component in numerous marketed drugs and serves as a versatile intermediate for creating diverse molecular libraries for drug discovery.[2][6] The introduction of a chlorine atom, as in a chloropyrazine, creates a reactive site ideal for nucleophilic substitution, allowing for the facile introduction of various functional groups to modulate biological activity.[6] This guide focuses on the targeted synthesis of N-benzyl-6-chloro-N-ethylpyrazin-2-amine, a compound designed to explore the chemical space of substituted aminopyrazines for potential pharmacological applications.

Synthetic Strategy and Design

The synthesis of N-benzyl-6-chloro-N-ethylpyrazin-2-amine is most logically approached via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrazine ring, further enhanced by the two nitrogen atoms, facilitates the attack of nucleophiles.[7][8]

Retrosynthetic Analysis:

Our target molecule can be disconnected at the C-N bond, revealing two key synthons: a chloropyrazine electrophile and a secondary amine nucleophile. The most practical starting materials are 2,6-dichloropyrazine and N-benzylethylamine.

dot

Caption: Retrosynthetic analysis of the target compound.

The reaction of 2,6-dichloropyrazine with a secondary amine like N-benzylethylamine is expected to yield a mono-substituted product.[9] The symmetry of 2,6-dichloropyrazine simplifies the initial substitution, as both chlorine atoms are equivalent.[9] The introduction of the first amine group, an electron-donating substituent, will deactivate the ring towards a second substitution, aiding in the selective formation of the mono-aminated product.[9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the precursor N-benzylethylamine and the final target compound.

Synthesis of Nucleophile: N-Benzylethylamine

N-benzylethylamine can be prepared via reductive amination of benzaldehyde with ethylamine.[10]

Protocol:

-

Imine Formation: To a solution of benzaldehyde (1.0 eq) in a suitable solvent such as methanol, add ethylamine (1.1 eq). Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 20°C.

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 3 hours. Quench the reaction by the slow addition of water.

-

Extraction: Extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography if necessary.

Synthesis of N-benzyl-6-chloro-N-ethylpyrazin-2-amine

The core of the synthesis involves the nucleophilic aromatic substitution of a chlorine atom on the pyrazine ring.[11][12]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropyrazine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

-

Addition of Reagents: Add N-benzylethylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) or potassium carbonate (K₂CO₃) (1.5 eq). The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

dot

Caption: Overall synthetic workflow for the target compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-benzyl-6-chloro-N-ethylpyrazin-2-amine. The following techniques and expected data are standard for a molecule of this type.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrazine ring protons (typically in the δ 7.5-8.5 ppm region), benzyl aromatic protons (δ 7.2-7.4 ppm), benzylic methylene protons (-CH₂-Ph, singlet), ethyl group protons (-CH₂-CH₃, quartet and triplet), and distinct chemical shifts confirming the structure. |

| ¹³C NMR | Resonances for all unique carbon atoms, including those in the pyrazine ring, the benzyl group, and the ethyl group. The carbon attached to the chlorine will have a characteristic chemical shift. |

| Mass Spec (MS) | A molecular ion peak [M]+ and/or [M+H]+ corresponding to the calculated molecular weight of C₁₃H₁₄ClN₃. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio) should be observable. |

| Infrared (IR) | Characteristic absorption bands for C-H (aromatic and aliphatic), C=N and C=C (aromatic ring stretching), and C-Cl bonds. |

| Melting Point | A sharp melting point range, indicating the purity of the crystalline solid. |

Discussion and Future Directions

The successful synthesis and characterization of N-benzyl-6-chloro-N-ethylpyrazin-2-amine provide a foundation for further investigation. This compound serves as a valuable building block. The remaining chlorine atom at the 6-position can be further functionalized through reactions like Suzuki or Buchwald-Hartwig cross-coupling, enabling the creation of a diverse library of di-substituted pyrazine derivatives.[5][7]

Given the wide range of biological activities associated with pyrazine derivatives, this novel compound should be subjected to a battery of biological screens.[1][3][4] Assays for anticancer, antimicrobial, and anti-inflammatory activity would be a logical starting point to determine its therapeutic potential.[4][6]

References

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Vertex AI Search.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds.

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (N.d.). Semantic Scholar.

- A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action. (2025). Benchchem.

- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. (2025). Benchchem.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online.

- N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. (2014). MDPI.

- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.

- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. (2025). Benchchem.

- Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. (2011). PubMed.

- Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. (2025). Benchchem.

- Benzylamine. (N.d.). Wikipedia.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzylamine - Wikipedia [en.wikipedia.org]

- 11. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties [mdpi.com]

- 12. Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectral Analysis of N-benzyl-6-chloro-N-ethylpyrazin-2-amine

Introduction: The Imperative of Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. N-benzyl-6-chloro-N-ethylpyrazin-2-amine, a substituted pyrazine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise arrangement of its constituent atoms, and by extension its three-dimensional conformation, dictates its interaction with biological targets. Therefore, a rigorous and multi-faceted approach to its structural characterization is not merely a procedural step but a scientific necessity.

This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of N-benzyl-6-chloro-N-ethylpyrazin-2-amine. We will delve into the theoretical underpinnings of each method, predict the expected spectral data based on the molecule's architecture, and outline robust experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the insights to not only interpret spectral data but also to understand the causality behind the analytical choices that ensure data integrity and trustworthiness.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C in this context), their connectivity, and their spatial relationships.

¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum of N-benzyl-6-chloro-N-ethylpyrazin-2-amine in a deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment. The electron-withdrawing nature of the nitrogen and chlorine atoms on the pyrazine ring, and the aromaticity of the benzyl group, will significantly influence the chemical shifts.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Pyrazine-H (2H) | 7.5 - 8.5 | Singlets | 2H | The two protons on the pyrazine ring are in different electronic environments due to the substituents, likely appearing as two distinct singlets in a downfield region due to the electronegativity of the ring nitrogens. |

| Benzyl-aromatic (5H) | 7.2 - 7.4 | Multiplet | 5H | Protons on the phenyl ring of the benzyl group will appear as a complex multiplet in the typical aromatic region. |

| Benzyl-CH₂ (2H) | 4.5 - 5.0 | Singlet | 2H | These benzylic protons are adjacent to a nitrogen atom, causing a significant downfield shift.[1][2] They are expected to appear as a singlet as there are no adjacent protons. |

| Ethyl-CH₂ (2H) | 3.5 - 4.0 | Quartet | 2H | These methylene protons are adjacent to both a nitrogen atom and a methyl group, resulting in a quartet splitting pattern (n+1 rule, where n=3). |

| Ethyl-CH₃ (3H) | 1.1 - 1.4 | Triplet | 3H | These methyl protons are adjacent to a methylene group, leading to a triplet splitting pattern (n+1 rule, where n=2). |

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrazine C=N | 150 - 160 | The carbons double-bonded to nitrogen in the pyrazine ring are significantly deshielded and appear far downfield. |

| Pyrazine C-Cl | 145 - 155 | The carbon attached to the chlorine atom will also be in the downfield region, influenced by both the halogen and the ring nitrogens. |

| Pyrazine C-H | 125 - 140 | The carbons bonded to hydrogen on the pyrazine ring. |

| Benzyl C (quaternary) | 135 - 140 | The ipso-carbon of the phenyl ring attached to the benzylic CH₂ group. |

| Benzyl CH (aromatic) | 127 - 130 | The protonated carbons of the phenyl ring. |

| Benzyl CH₂ | 50 - 60 | The benzylic carbon is shifted downfield due to the adjacent nitrogen. |

| Ethyl CH₂ | 40 - 50 | The methylene carbon of the ethyl group, attached to nitrogen. |

| Ethyl CH₃ | 10 - 15 | The terminal methyl carbon of the ethyl group, appearing in the typical aliphatic region. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of N-benzyl-6-chloro-N-ethylpyrazin-2-amine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm for ¹H and ¹³C spectra.

Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For N-benzyl-6-chloro-N-ethylpyrazin-2-amine, the key is to confirm the presence of aromatic and amine functionalities and the absence of others (like N-H bonds).

Since N-benzyl-6-chloro-N-ethylpyrazin-2-amine is a tertiary amine, a key diagnostic feature will be the absence of N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[3][4][5]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale |

| 3100 - 3000 | C-H stretch | Aromatic | Characteristic stretching vibrations for sp² C-H bonds on the pyrazine and benzyl rings.[6] |

| 2980 - 2850 | C-H stretch | Aliphatic | Asymmetric and symmetric stretching of the C-H bonds in the ethyl and benzyl methylene groups. |

| 1600 - 1450 | C=C & C=N stretch | Aromatic/Pyrazine Ring | Skeletal vibrations of the aromatic rings. |

| 1335 - 1250 | C-N stretch | Aromatic Amine | The stretching vibration of the C-N bond where the carbon is part of the aromatic pyrazine ring is expected in this region.[3][7] |

| 1250 - 1020 | C-N stretch | Aliphatic Amine | Stretching of the C-N bonds associated with the benzyl and ethyl groups.[3][7] |

| 800 - 600 | C-Cl stretch | Chloroalkane | The C-Cl bond stretch is expected in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid N-benzyl-6-chloro-N-ethylpyrazin-2-amine directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure. For N-benzyl-6-chloro-N-ethylpyrazin-2-amine, we can predict the molecular ion and key fragmentation pathways.

The molecular formula is C₁₃H₁₄ClN₃. The nominal molecular weight will be approximately 247 g/mol . A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks. The presence of three nitrogen atoms means the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.

Predicted Mass Spectrometry Fragmentation:

| m/z Value | Proposed Fragment | Rationale |

| 247/249 | [C₁₃H₁₄ClN₃]⁺ | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 156/158 | [C₄H₂ClN₃]⁺ | Loss of the benzyl group (C₇H₇, 91 Da) via cleavage of the N-CH₂ bond. |

| 91 | [C₇H₇]⁺ | The benzyl cation, a very stable fragment that is often the base peak in the spectra of benzyl-containing compounds. |

| 218/220 | [C₁₂H₁₁ClN₃]⁺ | Loss of an ethyl radical (C₂H₅, 29 Da) via alpha-cleavage. |

| 232/234 | [C₁₃H₁₁ClN₃]⁺ | Loss of a methyl radical (CH₃, 15 Da) from the ethyl group. |

Logical Workflow for Structural Elucidation:

Caption: Integrated workflow for spectroscopic structural determination.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak (and its isotopic pattern) to determine the molecular weight. Analyze the fragmentation pattern to deduce structural motifs, comparing them to known fragmentation mechanisms.[8]

Conclusion: A Cohesive Structural Narrative

The structural elucidation of N-benzyl-6-chloro-N-ethylpyrazin-2-amine is a process of scientific synergy. Each spectroscopic technique provides a unique and indispensable piece of the puzzle. Mass spectrometry establishes the molecular formula and key cleavable bonds. Infrared spectroscopy confirms the presence of the required functional groups and, crucially, the absence of others. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the atomic connectivity and chemical environments. By integrating the data from these orthogonal techniques, we can construct a self-validating and unambiguous structural assignment, providing the solid foundation necessary for advancing the study of this and other novel chemical entities.

References

-

IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved from [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

IR Absorption Frequencies. (n.d.). Northern Illinois University. Retrieved from [Link]

-

Tutin, F., & Caton, F. W. (1910). CCLVIII.—The absorption spectra of some substituted pyrazines and their salts. Journal of the Chemical Society, Transactions, 97, 2524-2534. Retrieved from [Link]

-

¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

-

Crystal structures and Hirshfeld surface analyses of two new tetrakis-substituted pyrazines and a degredation product. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. (2024, March 25). Semantic Scholar. Retrieved from [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Moroccan Journal of Chemistry. Retrieved from [Link]

-

Supplementary Information for "Catalytic Hydroboration of Imines". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Supplementary Information for Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. (n.d.). Amazon AWS. Retrieved from [Link]

-

Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][3][9]diazepines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Spectroscopy of Amines. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). Taylor & Francis Online. Retrieved from [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at... (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrazine. (n.d.). NIST WebBook. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Chloropyrazine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Table of Characteristic Proton NMR Shifts. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

-

¹³C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]

-

¹H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved from [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Fragmentation and Interpretation of Spectra. (n.d.). Millersville University. Retrieved from [Link]

-

¹³C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2023, August 16). Spectroscopy Online. Retrieved from [Link]

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. web.pdx.edu [web.pdx.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. rsc.org [rsc.org]

A Technical Guide to the Identification of Potential Biological Targets for N-benzyl-6-chloro-N-ethylpyrazin-2-amine

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] This in-depth technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of the biological targets of a novel pyrazine derivative, N-benzyl-6-chloro-N-ethylpyrazin-2-amine. The experimental design detailed herein is rooted in a logical progression from broad, unbiased screening to specific, high-confidence target validation. This document is intended for researchers, scientists, and drug development professionals engaged in the elucidation of novel compound mechanisms of action.

Introduction: The Therapeutic Potential of Pyrazine Derivatives

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged structure in drug discovery.[3][4] Its derivatives have been successfully developed into clinically used drugs for a range of indications.[2] Patent literature reveals a significant interest in pyrazine derivatives as inhibitors of protein kinases and β-secretase, highlighting their potential in oncology and neurodegenerative diseases, respectively.[1] The specific compound of interest, N-benzyl-6-chloro-N-ethylpyrazin-2-amine, combines the pyrazine core with a chloro substituent and an N-benzyl-N-ethylamino group. The chloro substituent can serve as a handle for further chemical modification, while the N-benzyl moiety is a common feature in bioactive compounds, often contributing to target engagement.[5][6] Given this structural composition, it is hypothesized that N-benzyl-6-chloro-N-ethylpyrazin-2-amine is likely to exhibit biological activity, potentially as an enzyme inhibitor or a modulator of cellular signaling pathways.

This guide will provide a systematic approach to unraveling the mechanism of action of this compound, beginning with a broad-based strategy to generate initial hypotheses, followed by rigorous validation of the most promising targets.

A Multi-Faceted Approach to Target Identification

A robust target identification strategy should not rely on a single methodology. Instead, a combination of computational, biochemical, and cell-based approaches provides a more complete and validated picture of a compound's biological interactions. The proposed workflow is designed to be iterative, with findings from one stage informing the experimental design of the next.

Caption: A multi-phase workflow for target identification.

Phase 1: Hypothesis Generation

In Silico and Structural Homology Analysis

The initial step involves leveraging computational tools to predict potential targets based on the structure of N-benzyl-6-chloro-N-ethylpyrazin-2-amine.

Rationale: This approach is rapid, cost-effective, and can provide initial hypotheses to guide wet lab experiments. By comparing the compound's structure to databases of known ligands and their targets, we can identify potential protein families that are likely to interact with our compound.

Protocol: In Silico Target Prediction

-

Compound Preparation: Generate a 3D conformation of N-benzyl-6-chloro-N-ethylpyrazin-2-amine using a computational chemistry software package (e.g., ChemDraw, MarvinSketch).

-

Pharmacophore Modeling: Identify the key chemical features (pharmacophore) of the molecule, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

-

Database Screening: Utilize online tools and databases (e.g., SwissTargetPrediction, PharmMapper, SuperPred) to screen the compound's pharmacophore against libraries of known protein targets.

-

Structural Similarity Search: Perform a structural similarity search against databases like PubChem and ChEMBL to find compounds with similar scaffolds and known biological targets. Pyrazine derivatives are known to target protein kinases, so this class of enzymes should be a primary focus.[1]

-

Data Analysis: Analyze the output from these tools to identify recurring protein families or specific targets that are predicted with high confidence.

Broad Phenotypic Screening

Rationale: Phenotypic screening allows for an unbiased assessment of the compound's effect on whole cells or organisms, without a preconceived notion of the target. This can reveal unexpected biological activities and provide a functional context for the identified targets.

Protocol: Cell-Based Phenotypic Screening

-

Cell Line Selection: Choose a diverse panel of human cancer cell lines representing different tissue origins (e.g., lung, colon, breast, leukemia).

-

Assay Plate Preparation: Seed the selected cell lines in 96-well or 384-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of N-benzyl-6-chloro-N-ethylpyrazin-2-amine.

-

Viability/Proliferation Assay: After a suitable incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the compound's potency and selectivity.

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| HCT116 | Colon Carcinoma | 8.1 |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| K562 | Chronic Myelogenous Leukemia | > 50 |

Phase 2: Target Class Identification

Biochemical and Enzyme Panel Screening

Rationale: Based on the in silico predictions and the known activities of pyrazine derivatives, a targeted screening against panels of purified enzymes, particularly protein kinases, is a logical next step.[1] This approach can directly identify enzymatic targets and provide quantitative measures of inhibition.

Protocol: Kinase Panel Screening

-

Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a broad panel of human kinases.

-

Compound Submission: Submit N-benzyl-6-chloro-N-ethylpyrazin-2-amine for screening at a fixed concentration (e.g., 10 µM).

-

Activity Assay: The service will perform in vitro kinase activity assays in the presence of the compound.

-

Data Analysis: The results will be reported as a percentage of inhibition for each kinase. Focus on kinases that show significant inhibition (e.g., >50%).

Affinity-Based Proteomics

Rationale: This unbiased approach aims to identify direct binding partners of the compound from a complex cellular lysate. It is a powerful method for discovering novel or unexpected targets.

Caption: A generalized workflow for affinity-based proteomics.

Protocol: Affinity Chromatography

-

Compound Immobilization: Synthesize an analog of N-benzyl-6-chloro-N-ethylpyrazin-2-amine with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Lyse cells from a sensitive cell line (identified in the phenotypic screen) under non-denaturing conditions.

-

Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the identified proteins to a control pulldown (using unconjugated beads) to identify specific binding partners.

Phase 3: Target Validation

Cellular Target Engagement Assays

Rationale: It is crucial to confirm that the compound interacts with the putative target in a cellular context. This validates the physiological relevance of the in vitro findings.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with N-benzyl-6-chloro-N-ethylpyrazin-2-amine or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Mechanism of Action and Pathway Analysis

Rationale: Once a direct target is validated, the next step is to understand the downstream cellular consequences of modulating its activity.

Protocol: Phospho-Proteomics

-

Cell Treatment: Treat cells with N-benzyl-6-chloro-N-ethylpyrazin-2-amine at a concentration that elicits a phenotypic response.

-

Protein Extraction and Digestion: Extract proteins and digest them into peptides.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like titanium dioxide (TiO2) chromatography.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in protein phosphorylation.

-

Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to map the observed phosphorylation changes to known signaling pathways.

Caption: A hypothetical signaling pathway modulated by the compound.

Conclusion

The identification of the biological targets of N-benzyl-6-chloro-N-ethylpyrazin-2-amine is a critical step in its development as a potential therapeutic agent. The comprehensive, multi-faceted approach outlined in this guide provides a robust framework for moving from initial hypothesis generation to high-confidence target validation. By integrating computational, biochemical, and cell-based methodologies, researchers can effectively elucidate the mechanism of action of this novel pyrazine derivative and pave the way for its future preclinical and clinical development.

References

-

Jain, A. K., & Sharma, S. (2015). Pyrazine derivatives: a patent review (June 2012 - present). Expert Opinion on Therapeutic Patents, 25(4), 455-473. [Link]

-

Li, W., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(15), 3485. [Link]

-

Chen, X., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 259, 115544. [Link]

-

Chen, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(1), 35. [Link]

-

Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 722, 012023. [Link]

-

Vegesna, S. T. R., et al. (2021). Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. Arabian Journal of Chemistry, 14(2), 102915. [Link]

-

Gatti, M., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4049-4052. [Link]

-

Vegesna, S. T. R., et al. (2020). Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. ResearchGate. [Link]

-

Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. ResearchGate. [Link]

-

Dolezal, M., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 13034-13049. [Link]

-

Kumar, A., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 14(1), 23-37. [Link]

-

Al-Suhaimi, K. S., et al. (2024). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Molecules, 29(4), 841. [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Chemistry & Biodiversity, 20(7), e202300305. [Link]

-

da Silva, J. G., et al. (2023). Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. Dalton Transactions, 52(44), 16035-16047. [Link]

-

Desai, N. C., et al. (2014). Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl) amino]benzyl-3-(5-substituted phenyl)-1,3,4-oxadiazol-2-yl)-6,8-dibromo quinazolin-4(3H)ones. Journal of Sciences, 4(2), 79-85. [Link]

-

Wang, H., et al. (2018). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 91(3), 753-759. [Link]

Sources

- 1. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

"solubility and stability of N-benzyl-6-chloro-N-ethylpyrazin-2-amine in DMSO"

An In-depth Technical Guide to the Solubility and Stability of N-benzyl-6-chloro-N-ethylpyrazin-2-amine in DMSO

Authored by: A Senior Application Scientist

Publication Date: February 23, 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of N-benzyl-6-chloro-N-ethylpyrazin-2-amine in dimethyl sulfoxide (DMSO), a critical solvent in drug discovery and high-throughput screening. Recognizing the potential novelty of this compound, this document outlines robust, first-principle methodologies for accurate characterization. It details experimental protocols for solubility determination, kinetic and thermodynamic solubility assessments, and a multi-faceted approach to stability evaluation under various storage conditions. The guide emphasizes the rationale behind experimental design, data interpretation, and the implementation of self-validating systems to ensure data integrity. All protocols are supported by authoritative references and visualized through clear, structured diagrams and data tables, offering researchers, scientists, and drug development professionals a practical and scientifically rigorous resource for handling this and similar novel chemical entities.

Introduction: The Critical Role of DMSO in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is an unparalleled and widely used solvent in the realm of drug discovery, primarily owing to its exceptional ability to dissolve a broad spectrum of organic compounds. Its use is fundamental to the creation of concentrated stock solutions for compound management and high-throughput screening (HTS) campaigns. However, the assumption of universal solubility and stability in DMSO can be a perilous one. The physicochemical properties of a compound, such as N-benzyl-6-chloro-N-ethylpyrazin-2-amine, dictate its behavior in this polar aprotic solvent. An incomplete understanding of a compound's solubility and stability can lead to significant experimental artifacts, including precipitation in assay plates, inaccurate concentration determinations, and the generation of false negatives or positives in screening assays.

This guide provides a detailed roadmap for the comprehensive characterization of N-benzyl-6-chloro-N-ethylpyrazin-2-amine in DMSO. We will delve into the theoretical underpinnings and practical execution of solubility and stability assessments, providing a framework that is both scientifically robust and readily adaptable to the specific needs of a research program.

Chemical Profile: N-benzyl-6-chloro-N-ethylpyrazin-2-amine

To effectively design our assessment strategy, we must first consider the structural attributes of N-benzyl-6-chloro-N-ethylpyrazin-2-amine. The molecule is characterized by a pyrazine core, a class of heterocyclic compounds frequently explored in medicinal chemistry for their diverse biological activities. The substituents—a benzyl group, a chloro atom, and an ethyl group—will significantly influence its physicochemical properties, including its solubility, potential for degradation, and interactions with DMSO. The chloro-substituted pyrazine ring may be susceptible to nucleophilic substitution, while the N-benzyl group could be prone to oxidation.

Solubility Assessment: Beyond the Naked Eye

A compound's solubility in DMSO is not a single value but rather a range that is influenced by factors such as temperature, time, and the presence of water. We will delineate between two key solubility concepts: kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration DMSO stock into an aqueous buffer. It is the more relevant measure for many in vitro assays.

-

Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a given solvent system after an extended incubation period, allowing for the dissolution and precipitation processes to reach equilibrium.

Experimental Protocol: Kinetic Solubility Determination

This protocol outlines a standard method for assessing the kinetic solubility of N-benzyl-6-chloro-N-ethylpyrazin-2-amine using nephelometry or turbidimetry.

Materials:

-

N-benzyl-6-chloro-N-ethylpyrazin-2-amine

-

Anhydrous DMSO (≤0.1% water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (polypropylene for compound storage, clear-bottom for analysis)

-

Plate reader with nephelometry or turbidimetry capabilities

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-benzyl-6-chloro-N-ethylpyrazin-2-amine in anhydrous DMSO.

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

-

Aqueous Dilution: Add the DMSO stock solutions to PBS in a 96-well plate to achieve a final DMSO concentration of 1-2%. This rapid dilution will induce precipitation of the compound if its kinetic solubility is exceeded.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), protected from light.

-

Measurement: Measure the turbidity or light scattering of each well using a plate reader.

-

Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Experimental Workflow: Solubility Assessment

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation: Solubility of N-benzyl-6-chloro-N-ethylpyrazin-2-amine

| Parameter | Value | Method |

| Kinetic Solubility in PBS (2% DMSO) | Example: 15.8 µM | Nephelometry |

| Thermodynamic Solubility in DMSO | Example: >10 mM | Visual Inspection |

Stability Assessment: Ensuring Compound Integrity

The stability of N-benzyl-6-chloro-N-ethylpyrazin-2-amine in DMSO is paramount for the reliability of screening data. Degradation can lead to a decrease in the concentration of the active compound and the emergence of new chemical entities with their own biological activities.

Factors Influencing Stability in DMSO

Several factors can impact the stability of a compound in DMSO stock solutions:

-

Water Content: DMSO is hygroscopic, and absorbed water can facilitate hydrolysis of susceptible compounds. The use of anhydrous DMSO is highly recommended.

-

Temperature: Elevated temperatures can accelerate degradation. Storage at -20°C or -80°C is common practice.

-

Light: Photosensitive compounds can degrade upon exposure to light. Amber vials or storage in the dark are essential.

-

Freeze-Thaw Cycles: Repeated freezing and thawing can introduce water from atmospheric condensation and may promote precipitation or degradation for some molecules.

Experimental Protocol: Long-Term Stability Assessment

This protocol employs High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect any degradants over time.

Materials:

-

N-benzyl-6-chloro-N-ethylpyrazin-2-amine

-

Anhydrous DMSO

-

HPLC system with a UV detector

-

C18 HPLC column

-

Acetonitrile (ACN) and water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Polypropylene microcentrifuge tubes or vials

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-benzyl-6-chloro-N-ethylpyrazin-2-amine in anhydrous DMSO.

-

Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC to determine the initial purity and peak area of the parent compound. This serves as the baseline.

-

Storage Conditions: Aliquot the stock solution into separate vials for storage under different conditions:

-

Room Temperature (20-25°C)

-

Refrigerated (4°C)

-

Frozen (-20°C)

-

Frozen (-80°C)

-

-

Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.

-

HPLC Analysis: Analyze the samples by HPLC using the same method as the T=0 analysis.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A common stability threshold is ≥95% of the parent compound remaining.

Experimental Workflow: Stability Assessment

Caption: Workflow for Long-Term Stability Assessment.

Data Presentation: Stability of N-benzyl-6-chloro-N-ethylpyrazin-2-amine in DMSO

| Storage Condition | % Remaining (1 week) | % Remaining (1 month) | % Remaining (3 months) |

| Room Temperature | Example: 92.1% | Example: 85.4% | Example: 76.2% |

| 4°C | Example: 98.5% | Example: 96.3% | Example: 94.8% |

| -20°C | Example: 99.8% | Example: 99.5% | Example: 99.1% |

| -80°C | Example: 99.9% | Example: 99.8% | Example: 99.7% |

Best Practices and Troubleshooting

-

Use of Anhydrous DMSO: Always use high-purity, anhydrous DMSO to minimize water-related degradation.

-

Proper Storage: Store stock solutions in tightly sealed vials at low temperatures (-20°C or -80°C) and protected from light.

-

Limit Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

-

Material Compatibility: Use polypropylene or glass for storage, as some compounds can adsorb to polystyrene.

-

Visual Inspection: Before use, always visually inspect stock solutions for any signs of precipitation. If crystals are observed, gentle warming and vortexing may be required to redissolve the compound.

Conclusion

A thorough understanding of the solubility and stability of N-benzyl-6-chloro-N-ethylpyrazin-2-amine in DMSO is not merely a procedural formality but a cornerstone of reliable and reproducible research. By implementing the robust protocols outlined in this guide, researchers can mitigate the risks of experimental artifacts and ensure the integrity of their screening data. The principles and methodologies described herein provide a comprehensive framework for the characterization of this and other novel compounds, ultimately contributing to the success of drug discovery endeavors.

References

-

Title: DMSO: A Solvent for Drug Discovery and Development Source: American Chemical Society URL: [Link]

-

Title: The Essential Role of Compound Management in Modern Drug Discovery Source: SLAS (Society for Laboratory Automation and Screening) URL: [Link]

-

Title: The Purity of DMSO Source: Gaylord Chemical Company, L.L.C. URL: [Link]

Methodological & Application

Application Notes and Protocols: A Strategic Guide to Cell-Based Assay Development for N-benzyl-6-chloro-N-ethylpyrazin-2-amine

Abstract

This document provides a comprehensive, strategy-driven guide for the development of robust cell-based assays to characterize the biological activity of the novel compound, N-benzyl-6-chloro-N-ethylpyrazin-2-amine. Recognizing that the specific molecular target of this compound is not yet defined, this guide eschews a single, rigid protocol. Instead, it presents a phased, logical workflow designed to first broadly assess the compound's cellular effects, then to systematically narrow down its mechanism of action, and finally, to develop and validate a quantitative assay for dose-response analysis and potential high-throughput screening (HTS). This application note is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities.

Introduction: The Challenge of a Novel Compound

N-benzyl-6-chloro-N-ethylpyrazin-2-amine is a synthetic heterocyclic compound. Its structural relatives, including various pyrazine and pyridazine derivatives, have shown a wide spectrum of biological activities, from antimicrobial to anticancer effects.[1][2][3] This structural class often interacts with key regulatory proteins like kinases, proteases, or components of major signaling pathways.[4][5] However, without a known biological target for this specific molecule, a strategic and multi-faceted approach is required to elucidate its function.

The primary goal of this guide is to provide a systematic framework for:

-

Initial Phenotypic Screening: To identify the broad biological impact of the compound on cultured cells.

-

Target Deconvolution: To generate and test hypotheses regarding the compound's molecular target and affected signaling pathways.

-

Quantitative Assay Development: To establish a robust, reproducible, and scalable assay for detailed pharmacological characterization.

Cell-based assays are paramount in this endeavor as they offer a more physiologically relevant context than purely biochemical assays, preserving the intricate network of signaling pathways and cellular compartments that govern a drug's ultimate effect.[6][7][8][9]

The Assay Development Workflow: A Phased Approach

We propose a three-phase workflow to systematically investigate N-benzyl-6-chloro-N-ethylpyrazin-2-amine. This approach is designed to maximize information gain while efficiently allocating resources, moving from broad, qualitative observations to specific, quantitative measurements.

Caption: A three-phase workflow for compound characterization.

Phase 1: Broad-Based Phenotypic Screening

Core Directive: To determine if the compound has any biological activity at the cellular level and to establish an effective concentration range for subsequent experiments.

Foundational Assay: Cell Viability and Cytotoxicity

The first step is to assess the compound's impact on cell proliferation and health. This is critical for distinguishing targeted, specific effects from general toxicity and for defining a non-toxic concentration window for subsequent, more sensitive assays.

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Selection: Begin with a common, robust cell line (e.g., HEK293 for general effects, or a cancer cell line like HCT-116 if anticancer activity is suspected[5]).

-

Seeding: Seed cells in a white, opaque 96-well or 384-well plate at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-benzyl-6-chloro-N-ethylpyrazin-2-amine in 100% DMSO. A typical starting concentration is 100 mM, which will be further diluted in media.

-

Treatment: Add the compound dilutions to the cells. The final DMSO concentration should be kept constant and low (≤ 0.5%) across all wells to avoid solvent-induced artifacts.[6] Include vehicle-only (DMSO) and untreated controls.

-

Incubation: Incubate for a standard duration (e.g., 48 or 72 hours).

-

Lysis and Signal Detection: Add the lytic/luciferase reagent according to the manufacturer's protocol. This reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) to generate a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).

Exploratory Assay: High-Content Screening (HCS)

HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, offering a rich, multi-parametric view of the compound's effects.[10]

Workflow for HCS:

-

Cell Plating: Plate cells in optically clear multi-well plates (e.g., 384-well).

-

Treatment: Treat cells with the compound at 3-4 concentrations below the determined GI50.

-

Staining: After incubation, fix the cells and stain them with a cocktail of fluorescent dyes. A common combination includes:

-

Hoechst 33342: To label nuclei (for cell counting and nuclear morphology).

-

MitoTracker™ Red CMXRos: To label active mitochondria.

-

Phalloidin-iFluor 488: To label F-actin and visualize cell morphology and cytoskeleton.

-

-

Imaging: Acquire images using an automated high-content imaging system.

-

Analysis: Use image analysis software to quantify features such as cell count, nuclear size and intensity, mitochondrial membrane potential, and changes in cell shape. This can reveal sub-lethal effects that a simple viability assay would miss.[9]

Pathway-Focused Assay: Reporter Gene Panels

To quickly screen for effects on major signaling pathways, use a panel of stable cell lines, each engineered with a reporter gene (e.g., luciferase or GFP) under the control of a response element for a specific pathway.[6][11]

Example Pathway Panel:

-

NF-κB: Inflammation, immunity, cell survival.

-

Wnt/β-catenin: Development, cell fate.

-

MAPK/ERK (via SRE): Proliferation, differentiation.

-

PI3K/Akt (via FOXO/FasL): Cell survival, metabolism.[5]

The process involves treating these reporter lines with the compound, adding a relevant stimulus (e.g., TNFα for NF-κB), and measuring the reporter signal. A change in signal indicates potential modulation of that pathway.

Phase 2: Target Deconvolution and Hypothesis Testing

Core Directive: To interpret the results from Phase 1 and design experiments to validate initial hits and narrow down the compound's mechanism of action (MOA). The workflow in this phase is contingent on the primary screening results.

Caption: Logic for hypothesis generation in Phase 2.

Scenario: Let's assume the primary screen revealed that N-benzyl-6-chloro-N-ethylpyrazin-2-amine is not broadly cytotoxic but robustly inhibits the TNFα-induced NF-κB reporter signal.

Next Steps:

-

Confirmation: Repeat the reporter assay to confirm the hit.

-

Orthogonal Validation: Use a different method to validate the finding. A key upstream event in NF-κB activation is the phosphorylation and subsequent degradation of the inhibitor protein, IκBα.

-

Western Blot: Treat cells with the compound, stimulate with TNFα for a short time course (0, 5, 15, 30 min), and perform a western blot to probe for phosphorylated IκBα (p-IκBα) and total IκBα. Inhibition of p-IκBα formation would confirm the reporter assay result.

-

-

Target Localization: Investigate where in the pathway the compound acts. Is it upstream at the receptor, at the level of the IKK kinase complex, or further downstream? This can be dissected using cell lines with pathway components knocked down or by using in vitro kinase assays with recombinant IKK protein.

Phase 3: Quantitative Assay Development and Validation

Core Directive: To develop a robust, miniaturized, and statistically validated assay suitable for generating precise dose-response curves and for potential use in a larger screening campaign.[12]

Continuing our NF-κB inhibitor scenario, we will develop and validate a 384-well luciferase reporter assay.

Protocol 2: Validated 384-Well NF-κB Luciferase Reporter Assay

-

Cell Line: Use a stable HEK293 cell line containing an NF-κB-driven luciferase reporter construct.

-

Assay Miniaturization: Transition the assay from a 96-well to a 384-well format to reduce reagent costs and increase throughput.[13] This requires re-optimization of cell number, reagent volumes, and incubation times.

-

Detailed Protocol Steps:

-

Day 1: Using an automated liquid handler, dispense 40 µL of cell suspension (e.g., 5,000 cells/well) into a 384-well solid white plate. Incubate overnight.

-

Day 2:

-

Prepare compound plates by serially diluting N-benzyl-6-chloro-N-ethylpyrazin-2-amine in DMSO, followed by dilution in assay medium.

-

Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of compound to the assay plates.

-

Add a known inhibitor of the NF-κB pathway as a positive control.

-

Incubate for 1 hour (pre-incubation).

-

Prepare a solution of TNFα (stimulus) at a concentration predetermined to give ~80% of the maximal signal (the EC80). Add 10 µL to all wells except the negative controls.

-

Incubate for 6-8 hours.

-

-

Signal Detection:

-

Equilibrate the plate and luciferase detection reagent to room temperature.

-

Add 25 µL of the luciferase reagent to all wells.

-

Incubate for 10 minutes to ensure complete cell lysis and signal stabilization.

-

Read luminescence on a compatible plate reader.

-

-

-

Data Analysis and Validation Metrics:

-

Calculate the IC50 value from the dose-response curve.

-

Assess assay quality using key statistical parameters.

-

Table 1: Assay Validation and Performance Metrics

| Parameter | Description | Acceptance Criteria | Rationale |

| Z'-Factor | A measure of assay robustness and dynamic range, calculated from positive and negative controls. | Z' > 0.5 | A Z' > 0.5 indicates a large separation band between controls, making the assay suitable for HTS.[10][13][14] |

| Signal-to-Background (S/B) | The ratio of the mean signal of the stimulated control (DMSO + TNFα) to the unstimulated control. | S/B ≥ 10 | A high S/B ratio ensures that hits can be clearly distinguished from background noise. |

| DMSO Tolerance | The highest concentration of DMSO that does not significantly affect assay performance. | ≤ 0.5% | Ensures that the vehicle for the compound does not interfere with the biological measurement.[6] |

| Reproducibility | Consistency of the IC50 value across multiple experiments performed on different days. | < 2-fold variation | Demonstrates that the assay provides reliable and consistent results over time. |

Conclusion

The journey from a novel compound to a well-characterized chemical probe or drug lead is systematic and iterative. For N-benzyl-6-chloro-N-ethylpyrazin-2-amine, where the target is unknown, the strategy outlined in this guide provides a robust and logical path forward. By starting with broad phenotypic screens, forming and testing data-driven hypotheses, and culminating in the development of a rigorously validated quantitative assay, researchers can efficiently uncover the compound's mechanism of action and generate the high-quality data necessary to advance their drug discovery programs. This phased approach not only ensures scientific integrity but also represents an efficient use of resources in the complex landscape of modern therapeutic development.[12][15]

References

-

A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]

-

Wiesner, J., et al. (2015). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. PLOS ONE. [Link]

-

Experimental Drug Development Centre (EDDC). Cellular Assay Development. [Link]

-

Infinix Bio. (2026). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. [Link]

-

PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]

-

Cellistic. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

-

Iversen, P. W., et al. (2017). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. NCBI. [Link]

-

Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]

-

Sygnature Discovery. Cell Based Assays Development. [Link]

-

MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. [Link]

-

Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

-

An, F. F., & Tolliday, N. J. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

-

BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

-

Al-Warhi, T., et al. (2026). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. MDPI. [Link]

-

Jampilek, J., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules. [Link]

-

Ghorbani-Vaghei, R., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 9. lifescienceglobal.com [lifescienceglobal.com]

- 10. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cellular Assay Development - EDDC [eddc.sg]

- 12. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]

- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 14. Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. infinixbio.com [infinixbio.com]

Application Note: N-benzyl-6-chloro-N-ethylpyrazin-2-amine in Cancer Cell Line Profiling

Introduction & Scientific Rationale

N-benzyl-6-chloro-N-ethylpyrazin-2-amine (CAS 1219967-62-0) represents a critical functionalized pyrazine scaffold utilized in the discovery of novel anticancer therapeutics. While often employed as a late-stage intermediate for generating complex kinase inhibitors (e.g., targeting SHP2, BRAF, or EGFR), the molecule itself possesses physicochemical properties that warrant direct investigation in cancer cell lines to establish baseline cytotoxicity, off-target effects, and structure-activity relationships (SAR).

The "Pyrazine Privilege" in Oncology

The pyrazine core is a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved drugs like Bortezomib (proteasome inhibitor) and Crizotinib (ALK inhibitor). The specific substitution pattern of N-benzyl-6-chloro-N-ethylpyrazin-2-amine offers two distinct mechanistic advantages:

-

Hydrophobic Tail (N-benzyl-N-ethyl): Designed to occupy deep hydrophobic pockets (e.g., the ATP-binding site of kinases), enhancing membrane permeability and target affinity.

-

Reactive Handle (6-Chloro): A halogen bond donor that can interact with backbone carbonyls in proteins, or serve as a site for metabolic activation/further functionalization.

Mechanistic Workflow

The following diagram illustrates the theoretical Structure-Activity Relationship (SAR) and the experimental workflow for evaluating this scaffold in vitro.

Figure 1: Structural logic and cellular mechanism of action for the pyrazine scaffold.

Material Preparation & Handling

Caution: This compound is a halogenated heterocycle. Handle with standard PPE (gloves, lab coat, goggles) in a fume hood.

Solubilization Protocol

The compound is lipophilic (LogP ~3.5). Proper solubilization is critical to prevent precipitation in aqueous media.

| Parameter | Specification | Notes |

| Solvent | DMSO (Dimethyl sulfoxide), Sterile Filtered | Avoid Ethanol (lower solubility). |

| Stock Concentration | 10 mM or 50 mM | 50 mM recommended for high-dose screening. |

| Storage | -20°C (Aliquot) | Avoid freeze-thaw cycles (>3 cycles degrades the Cl- bond). |

| Working Solution | Dilute in Serum-Free Media | Max DMSO in cell culture < 0.5% (v/v). |

Step-by-Step Solubilization:

-

Weigh 5 mg of N-benzyl-6-chloro-N-ethylpyrazin-2-amine (MW: ~247.72 g/mol ).

-

Calculate DMSO volume:

.-

Example: For 5 mg at 50 mM:

.

-

-

Add DMSO and vortex for 30 seconds until clear.

-

Aliquot into amber microtubes (20 µL/tube) and store at -20°C.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of the compound in cancer cell lines (e.g., A549, MCF-7, HCT-116).

Materials

-

Cell Lines: Adherent cancer cells (e.g., HCT-116 Colorectal Carcinoma).[1]

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

-

Control: Doxorubicin or Cisplatin (Positive Control); 0.5% DMSO (Vehicle Control).

Experimental Procedure

-

Seeding:

-

Harvest cells and dilute to

cells/mL. -

Seed 100 µL/well (

cells) into a 96-well plate. -

Incubate 24h at 37°C, 5% CO2 for attachment.

-

-

Treatment:

-

Prepare serial dilutions of the compound in culture media (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 µM).

-

Aspirate old media and add 100 µL of treatment media.

-

Crucial: Ensure final DMSO concentration is constant (e.g., 0.5%) across all wells.

-

Incubate for 48h or 72h.

-

-

MTT Addition:

-

Add 10 µL of MTT stock (5 mg/mL) to each well.

-

Incubate for 4h at 37°C (purple formazan crystals will form).

-

-

Solubilization:

-

Carefully aspirate media (do not disturb crystals).

-

Add 100 µL DMSO to each well.

-

Shake plate on an orbital shaker for 10 min.

-

-

Measurement:

-

Measure Absorbance (OD) at 570 nm (reference 630 nm).

-

Data Analysis

Calculate % Cell Viability:

-

Interpretation: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to calculate IC50.

-

Expected Result: Pyrazine scaffolds often show moderate cytotoxicity (IC50: 10–50 µM). High potency (<1 µM) usually requires further functionalization at the 6-position [1][2].

Protocol: Apoptosis Detection (Annexin V/PI)

Objective: Confirm if the observed cytotoxicity is due to apoptosis (programmed cell death) versus necrosis.

Materials

-

Kit: Annexin V-FITC Apoptosis Detection Kit.

-

Instrument: Flow Cytometer (e.g., BD FACSCalibur).

Experimental Procedure

-

Treatment: Seed cells in 6-well plates (

cells/well). Treat with the compound at IC50 and 2x IC50 concentrations for 24h. -

Harvesting:

-

Collect media (contains floating dead cells).

-

Trypsinize adherent cells.

-

Combine and centrifuge (1000 rpm, 5 min).

-

-

Staining:

-

Wash pellet with cold PBS.

-

Resuspend in 100 µL 1X Binding Buffer .

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

-

Incubate 15 min at RT in the dark.

-

-

Analysis:

-

Add 400 µL Binding Buffer.

-

Analyze by Flow Cytometry (FL1 for FITC, FL2/FL3 for PI).

-

Data Interpretation Table

| Quadrant | Staining Pattern | Cellular State | Interpretation |

| Q3 (LL) | Annexin V (-) / PI (-) | Live Cells | No effect / Resistant |

| Q4 (LR) | Annexin V (+) / PI (-) | Early Apoptosis | Primary Mechanism |

| Q2 (UR) | Annexin V (+) / PI (+) | Late Apoptosis | Advanced cell death |

| Q1 (UL) | Annexin V (-) / PI (+) | Necrosis | Toxic/Lytic effect |

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | Compound concentration too high (>100 µM) or improper mixing. | Pre-dilute in warm media; vortex immediately. Do not exceed 0.5% DMSO. |

| High Vehicle Toxicity | DMSO concentration > 1%. | Normalize DMSO to <0.5% in all wells. Use a "DMSO-only" control. |

| Inconsistent IC50 | Evaporation in edge wells. | Fill edge wells with PBS (do not use for data). |

| Low Potency | Scaffold lacks specific binding groups. | This compound is a scaffold.[1] Use it as a starting point for Suzuki couplings to add aryl groups at the 6-Cl position [3]. |

References

-

Fassihi, A. et al. (2022). "Chemical Transformation of Pyrazine Derivatives: Applications in Drug Development." Moroccan Journal of Chemistry, 10(2), 288-297. Link

-

Tantawy, A. et al. (2020).[2] "Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches." Journal of Molecular Structure, 1210, 128013. Link

-

Tsoureas, N. et al. (2019). "Design, Synthesis, and In Vitro Activity of Pyrazine Compounds as SHP2 Inhibitors." Molecules, 24(23), 4383. Link

-

Dolezal, M. et al. (2009). "Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation." Molecules, 14(10), 4166-4179. Link

Sources

Application Notes and Protocols for N-benzyl-6-chloro-N-ethylpyrazin-2-amine in Animal Models of Disease: A Review of Available Data

A comprehensive review of publicly available scientific literature and databases reveals no specific studies or established protocols for the use of N-benzyl-6-chloro-N-ethylpyrazin-2-amine in animal models of disease.

Researchers, scientists, and drug development professionals are advised that, to date, there is a lack of published research detailing the in vivo application of this specific chemical entity. Consequently, standardized methodologies, dosage regimens, and efficacy data in preclinical animal models are not available.

While the direct subject of this inquiry, N-benzyl-6-chloro-N-ethylpyrazin-2-amine, is not documented in animal studies, the broader class of pyrazine and pyrimidine derivatives has been the subject of extensive research. These related compounds have been investigated for a variety of therapeutic applications, including but not limited to:

-